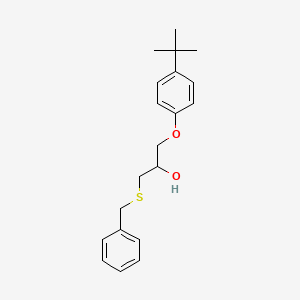![molecular formula C13H11FN2O2S B5118029 N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, also known as FTDC, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. Specifically, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of gene expression. In addition, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide in lab experiments is its ability to selectively inhibit the activity of HDACs, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation of using N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is its relatively low potency compared to other HDAC inhibitors, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, including:
1. Further studies on the mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, including its effects on specific HDAC isoforms and downstream signaling pathways.
2. Development of more potent derivatives of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide that can be used in a wider range of experiments.
3. Studies on the potential use of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide in combination with other drugs or therapies for the treatment of cancer, neurodegenerative disorders, and autoimmune disorders.
4. Investigation of the potential use of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide as a tool for studying the role of HDACs in epigenetic regulation and gene expression.
5. Studies on the potential use of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide in the development of new diagnostic or therapeutic agents for various diseases.
Conclusion:
In conclusion, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to selectively inhibit the activity of HDACs makes it a useful tool for studying the role of these enzymes in various biological processes. While there are still many unanswered questions about the mechanism of action and potential applications of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, ongoing research in this area holds promise for the development of new diagnostic and therapeutic agents for a variety of diseases.
Synthesis Methods
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with ethyl 2-bromo-2-thiophenecarboxylate, followed by the addition of potassium carbonate and acetic acid. The resulting product can then be purified using column chromatography.
Scientific Research Applications
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and immunology. In cancer research, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In neurology, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune disorders.
properties
IUPAC Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-9-3-5-10(6-4-9)16-12(17)8-15-13(18)11-2-1-7-19-11/h1-7H,8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLFFGMFFMBNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)

![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)

![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)
![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)



![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5118047.png)
(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)